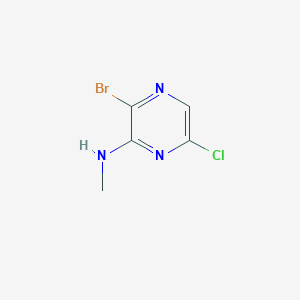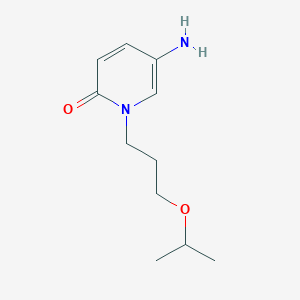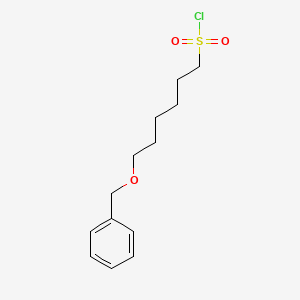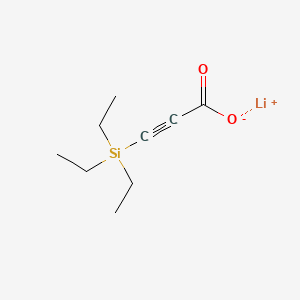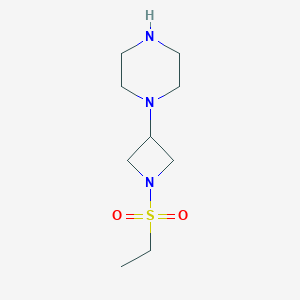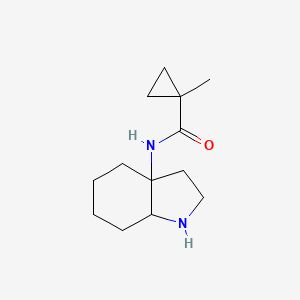
1-methyl-N-(octahydro-1H-indol-3a-yl)cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-N-(octahydro-1H-indol-3a-yl)cyclopropane-1-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1-methyl-N-(octahydro-1H-indol-3a-yl)cyclopropane-1-carboxamide involves several steps. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . The cyclopropane ring can be introduced through cyclopropanation reactions, typically using reagents like diazomethane or Simmons-Smith reagents . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
1-Methyl-N-(octahydro-1H-indol-3a-yl)cyclopropane-1-carboxamide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-methyl-N-(octahydro-1H-indol-3a-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s biological effects . The cyclopropane ring may also contribute to the compound’s stability and binding affinity.
Comparación Con Compuestos Similares
1-Methyl-N-(octahydro-1H-indol-3a-yl)cyclopropane-1-carboxamide can be compared with other indole derivatives, such as:
1-Methylindole: Lacks the cyclopropane ring and has different chemical properties and applications.
Indole-3-carboxaldehyde: Contains an aldehyde group instead of the cyclopropane ring, leading to different reactivity and biological activity.
Indole-3-acetic acid: A naturally occurring plant hormone with distinct biological functions compared to synthetic indole derivatives.
The unique combination of the cyclopropane ring and the indole moiety in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H22N2O |
|---|---|
Peso molecular |
222.33 g/mol |
Nombre IUPAC |
N-(1,2,3,4,5,6,7,7a-octahydroindol-3a-yl)-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C13H22N2O/c1-12(6-7-12)11(16)15-13-5-3-2-4-10(13)14-9-8-13/h10,14H,2-9H2,1H3,(H,15,16) |
Clave InChI |
AQGUXEPSVCMBGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)C(=O)NC23CCCCC2NCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


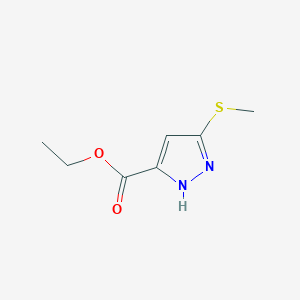
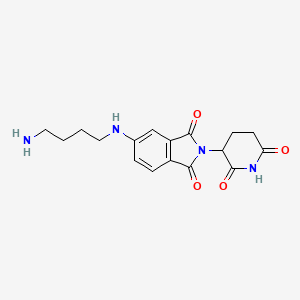
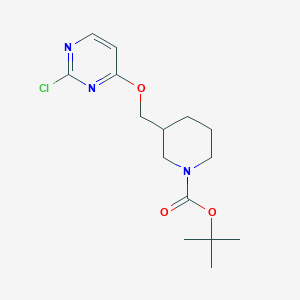
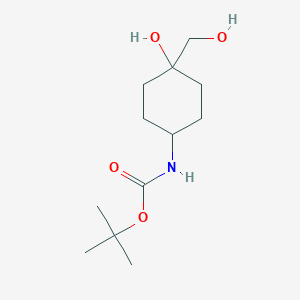
![5-[(3-Amino-2-phenyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13491779.png)
![Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13491785.png)
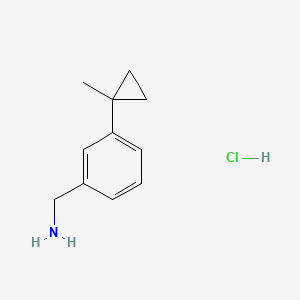
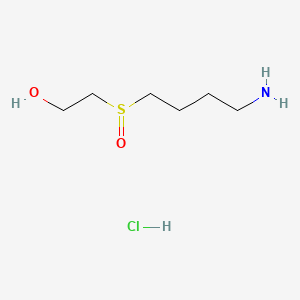
![1-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13491818.png)
